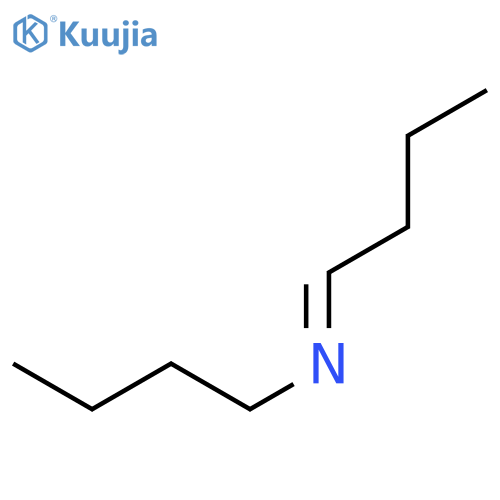Cas no 4853-56-9 (butyl(butylidene)amine)

butyl(butylidene)amine structure
商品名:butyl(butylidene)amine
butyl(butylidene)amine 化学的及び物理的性質
名前と識別子
-
- 1-Butanamine,N-butylidene-
- N-butylidene-1-Butanamine
- N-butylidenebutylamine
- Butylamine, N-butylidene-
- butyl(butylidene)amine
- N-[(E)-Butylidene]-1-butanamine #
- butylidene-butylamine
- SCHEMBL6658330
- EN300-96713
- N-Butyl-1-butanimine
- 1-Butanamine, N-butylidene-
- N-[butylidene]butan-1-amine
- NSC-4788
- NSC 4788
- 130716-87-9
- GMYLJUMIAPOWOO-VQHVLOKHSA-N
- 4853-56-9
- NS00045098
- N-BUTYLIDENE-1-BUTYLAMINE
- SCHEMBL14895229
- UNII-ZFZ8268TMG
- NSC4788
- ZFZ8268TMG
- GMYLJUMIAPOWOO-UHFFFAOYSA-N
- EINECS 225-447-0
- 1-Butanamine, N-butylidene-, [N(E)]-
- N-butylbutan-1-imine
- DTXSID3063625
- N-butylidenebutan-1-amine
-
- インチ: InChI=1S/C8H17N/c1-3-5-7-9-8-6-4-2/h7H,3-6,8H2,1-2H3/b9-7+
- InChIKey: GMYLJUMIAPOWOO-VQHVLOKHSA-N
- ほほえんだ: C(=N/CCCC)\CCC
計算された属性
- せいみつぶんしりょう: 127.13621
- どういたいしつりょう: 127.136
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 5
- 複雑さ: 67
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 12.4Ų
じっけんとくせい
- 密度みつど: 0.77
- ふってん: 182.4°Cat760mmHg
- フラッシュポイント: 55.4°C
- 屈折率: 1.426
- PSA: 12.36
- LogP: 2.65740
butyl(butylidene)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-96713-1g |
butyl(butylidene)amine |
4853-56-9 | 85% | 1g |
$414.0 | 2023-09-01 | |
| Enamine | EN300-96713-0.25g |
butyl(butylidene)amine |
4853-56-9 | 85% | 0.25g |
$162.0 | 2024-05-21 | |
| Aaron | AR00E0VD-50mg |
N-butylidenebutylamine |
4853-56-9 | 85% | 50mg |
$130.00 | 2023-12-15 | |
| Enamine | EN300-96713-5g |
butyl(butylidene)amine |
4853-56-9 | 85% | 5g |
$1199.0 | 2023-09-01 | |
| Aaron | AR00E0VD-250mg |
N-butylidenebutylamine |
4853-56-9 | 85% | 250mg |
$248.00 | 2023-12-15 | |
| Aaron | AR00E0VD-1g |
N-butylidenebutylamine |
4853-56-9 | 85% | 1g |
$595.00 | 2023-12-15 | |
| Aaron | AR00E0VD-10g |
N-butylidenebutylamine |
4853-56-9 | 85% | 10g |
$2470.00 | 2023-12-15 | |
| 1PlusChem | 1P00E0N1-100mg |
N-butylidenebutylamine |
4853-56-9 | 85% | 100mg |
$196.00 | 2024-05-01 | |
| 1PlusChem | 1P00E0N1-1g |
N-butylidenebutylamine |
4853-56-9 | 85% | 1g |
$574.00 | 2023-12-17 | |
| A2B Chem LLC | AG53213-2.5g |
N-butylidenebutylamine |
4853-56-9 | 85% | 2.5g |
$888.00 | 2024-04-19 |
butyl(butylidene)amine 関連文献
-
1. 819. The chemical effects of γ-radiation on organic systems. Part XI. The action of radiation on triethylamine, diethylamine, n-butylamine, and 1-methylpiperidineL. T. Allan,G. A. Swan J. Chem. Soc. 1965 4434
-
2. Nitro and related compoundsJoseph P. Adams,David S. Box J. Chem. Soc. Perkin Trans. 1 1999 749
-
B. M. Choudary,B. Bharathi,Ch. Venkat Reddy,M. Lakshmi Kantam Green Chem. 2002 4 279
-
4. Catalytic deamination on solid surfaces. Part 1.—Kinetic studies by stopped-flow gas chromatographyAlexis Lycourghiotis,Nicholas A. Katsanos,Dimitris Vattis J. Chem. Soc. Faraday Trans. 1 1979 75 2481
-
H. Iida,Y. Imada,S.-I. Murahashi Org. Biomol. Chem. 2015 13 7599
4853-56-9 (butyl(butylidene)amine) 関連製品
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
